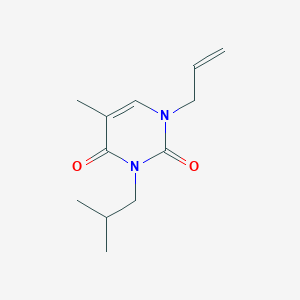

![molecular formula C22H24N4O B5548912 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)

1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to "1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide," involves multiple steps that can include nucleophilic substitution, hydrogenation, and halogenation. A method detailed in the literature involves the nucleophilic aromatic substitution of halo-pyridines with pyrazoles, followed by the reduction of the pyridine moiety and subsequent functional group modifications (Fussell et al., 2012).

Molecular Structure Analysis

Molecular structure investigations of pyrazole and piperidine derivatives have been conducted using X-ray crystallography, Hirshfeld, and density functional theory (DFT) calculations. These studies reveal insights into the intermolecular interactions and molecular packing within crystals, highlighting the importance of hydrogen bonding and dipole interactions in determining the stability and reactivity of such compounds (Shawish et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives are known for their ability to undergo various chemical reactions, including nucleophilic substitution, cyclization, and conjugation with other pharmacophores, leading to a wide range of biological activities. The functional groups present in these compounds, such as the piperidine moiety and the carboxamide linkage, play crucial roles in their chemical behavior and interaction with biological targets (Karthikeyan et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole and piperidine derivatives, including "this compound," are determined by their molecular structure. These properties can include melting points, boiling points, solubility in various solvents, and crystalline forms. Such characteristics are essential for understanding the compound's stability, formulation potential, and application in different fields (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, particularly their reactivity and interaction with biological systems, are influenced by the presence of the pyrazole core and the piperidine ring. These features contribute to the compound's ability to bind to specific receptors, inhibit enzymes, or modulate other biological pathways. Research into these interactions provides valuable insights into the potential therapeutic uses of these compounds (Hurst et al., 2002).

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships of Pyrazole Derivatives

A study by Lan et al. (1999) explores the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research identifies structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, highlighting the importance of specific substituents on the pyrazole ring for binding affinity and selectivity. The study provides a foundation for the development of compounds that could antagonize the effects of cannabinoids, potentially offering therapeutic benefits in conditions where cannabinoid system modulation is beneficial (Lan et al., 1999).

Molecular Interaction with the CB1 Cannabinoid Receptor

Further insight into the molecular interaction of this class of compounds with the CB1 cannabinoid receptor is provided by Shim et al. (2002). Their research involves computational analysis and receptor binding studies to elucidate the conformations and interactions of pyrazole derivatives at the cannabinoid receptor, offering a deeper understanding of how these compounds can serve as potent cannabinoid receptor antagonists. This study supports the development of novel pharmacological tools to study the cannabinoid system and its role in various physiological processes (Shim et al., 2002).

Aurora Kinase Inhibition

In the context of cancer research, derivatives of "1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide" have been investigated for their potential as Aurora kinase inhibitors. Aurora kinases play a crucial role in cell division, and their inhibition could provide a therapeutic strategy for cancer treatment. A study suggests that certain pyrazole-piperidine derivatives may inhibit Aurora A kinase, offering a potential pathway for the development of novel anticancer agents (ヘンリー,ジェームズ, 2006).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. GlyT1 plays a significant role in regulating glycine levels in the central nervous system, and its inhibition has therapeutic potential for the treatment of schizophrenia and cognitive disorders. This research highlights the versatility of pyrazole-piperidine derivatives in targeting various neurotransmitter systems (Yamamoto et al., 2016).

Eigenschaften

IUPAC Name |

1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c23-22(27)20-8-4-5-13-26(20)15-19-14-24-25-21(19)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-3,6-7,9-12,14,20H,4-5,8,13,15H2,(H2,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCCTRMJUNRADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)

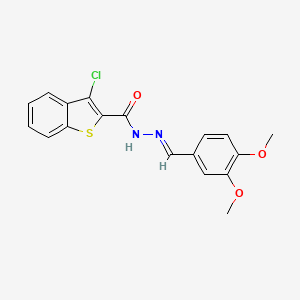

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5548920.png)

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)